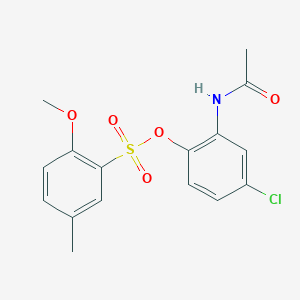
2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate, also known as ACMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and inflammation. 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has also been shown to inhibit the activity of certain proteins that are involved in cell growth and division, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has also been shown to have neuroprotective properties, which may help to protect neurons from damage caused by neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate for lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that are commonly used in scientific research. Additionally, 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate is relatively easy to synthesize, which makes it a cost-effective option for researchers. One of the main limitations of 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate. One area of interest is the development of new synthesis methods that could improve the yield and purity of 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate. Another area of interest is the development of new applications for 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate, such as in the treatment of other diseases or in the development of new materials. Additionally, further research is needed to fully understand the mechanism of action of 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate and to identify any potential side effects or limitations.
Synthesemethoden
2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate can be synthesized using various methods, including the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-amino-4-chlorophenol in the presence of triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate is purified using column chromatography. Other methods of synthesis include the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-amino-4-chlorophenol in the presence of sodium bicarbonate, and the reaction of 2-(acetylamino)-4-chlorophenol with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has been extensively studied for its potential applications in scientific research. One of the main applications of 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has also been studied for its potential applications in the treatment of inflammatory diseases, as it has been shown to have anti-inflammatory properties. Additionally, 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has been studied for its potential applications in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
Eigenschaften
Molekularformel |
C16H16ClNO5S |
|---|---|
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
(2-acetamido-4-chlorophenyl) 2-methoxy-5-methylbenzenesulfonate |
InChI |
InChI=1S/C16H16ClNO5S/c1-10-4-6-15(22-3)16(8-10)24(20,21)23-14-7-5-12(17)9-13(14)18-11(2)19/h4-9H,1-3H3,(H,18,19) |
InChI-Schlüssel |
LJGTWRCXYXAQDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B245223.png)
![Ethyl 4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245226.png)
![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)

![1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B245249.png)
![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B245288.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245310.png)
![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)

